physicochemical properties of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
physicochemical properties of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Technical Whitepaper: Physicochemical Profiling & Application of 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid
Executive Summary
2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1780960-26-0) represents a specialized fluorinated building block in modern medicinal chemistry. By integrating a gem-difluoro motif adjacent to a quaternary carbon center, this scaffold offers a unique combination of metabolic stability, altered pKa, and defined conformational bias. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and utility in lead optimization, specifically addressing the "fluorine effect" on lipophilicity and acidity.
Chemical Identity & Structural Analysis
The molecule features a cyclohexane ring substituted at the C1 position with both a methyl group and a carboxylic acid, creating a quaternary center. The C2 position is modified with a gem-difluoro group.
| Property | Detail |
| IUPAC Name | 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid |
| CAS Number | 1780960-26-0 |
| Molecular Formula | C |
| Molecular Weight | 178.18 g/mol |
| SMILES | OC(=O)C1(C)CCCC1(F)F |
Conformational Landscape
The introduction of the gem-difluoro group at C2 and the quaternary center at C1 creates a highly specific conformational preference. Unlike unsubstituted cyclohexane, which flips rapidly between equivalent chair forms, this molecule exhibits a biased equilibrium driven by:
-
A-Strain (1,3-Diaxial Interactions): The bulky carboxyl group (-COOH) and methyl group (-CH
) compete for the equatorial position. The A-value of -COOH (1.4 kcal/mol) is slightly lower than -CH (1.7 kcal/mol), typically favoring the methyl group in the equatorial position. -
Electrostatic Repulsion: The dipoles of the C-F bonds at C2 interact with the carbonyl dipole of the carboxylic acid at C1. This repulsion often destabilizes conformations where the C=O and C-F bonds are syn-periplanar.
-
Gauche Effect: The 1,2-difluoro motif induces a gauche effect, but here the interaction is between the C1-substituents and the C2-fluorines.
Diagram 1: Conformational Equilibrium The following diagram illustrates the dynamic equilibrium between the two primary chair conformers.
Caption: Equilibrium between chair conformers is governed by the competition between steric bulk (favoring equatorial Methyl) and electrostatic repulsion (favoring equatorial COOH).
Physicochemical Properties Matrix
The strategic placement of fluorine atoms significantly alters the physicochemical profile compared to the non-fluorinated analog (1-methylcyclohexanecarboxylic acid).
| Property | Value (Predicted/Exp) | Impact on Drug Design |
| pKa (Acid) | 2.2 ± 0.3 | Significantly more acidic than non-fluorinated analog (pKa ~4.8) due to the |
| LogP | 2.0 ± 0.2 | Increased lipophilicity compared to non-fluorinated acid (LogP ~1.8) due to C-F hydrophobicity, partially offset by increased acidity. |
| TPSA | 37.3 Ų | Standard for carboxylic acids; fluorine does not contribute to TPSA but modulates the polarity of the surface. |
| H-Bond Donors | 1 | Carboxylic acid -OH. |
| H-Bond Acceptors | 4 | 2 Oxygens + 2 Fluorines (weak acceptors). |
| Rotatable Bonds | 1 | C1-COOH bond rotation is restricted by the adjacent gem-difluoro group. |
The Acidity Shift (pKa)
The most critical property change is the acidification of the carboxyl group. The electron-withdrawing inductive effect (-I) of the
-
Non-fluorinated: pKa
4.8 -
-Fluorinated: pKa
1.2 (too acidic for many oral drugs) -
-Fluorinated (Target): pKa
2.2 (Balanced acidity)
This shift implies that at physiological pH (7.4), the molecule will be >99.9% ionized (anionic), which may limit passive membrane permeability unless masked as a prodrug (ester) or paired with a cationic counter-ion.
Synthetic Methodology
Synthesis of this quaternary, fluorinated scaffold requires a route that avoids elimination side reactions common with
Protocol: Synthesis from Ethyl 2-oxocyclohexanecarboxylate
Step 1: Construction of Quaternary Center (Methylation)
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.
-
Procedure: Suspend NaH (1.1 eq) in dry THF at 0°C. Add Ethyl 2-oxocyclohexanecarboxylate dropwise. Stir for 30 min to form the enolate. Add MeI (1.2 eq) and warm to room temperature.
-
Mechanism: The thermodynamic enolate is formed at the
-position (between ketone and ester), followed by S 2 alkylation. -
Yield: Typically 85-90%.
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, CH
Cl . -
Procedure: Dissolve the methylated keto-ester in dry CH
Cl in a Teflon or plastic vessel (glass reacts with HF byproducts). Cool to -78°C. Add DAST (2.5 eq) slowly. Allow to warm to RT overnight. -
Note: The quaternary center at C1 prevents enolization toward the ester, reducing the risk of elimination to a conjugated enone. However, elimination toward C3 is possible.
-
Workup: Quench carefully with sat. NaHCO
(gas evolution!). Extract with DCM.[2]
Step 3: Ester Hydrolysis
-
Reagents: LiOH (3 eq), THF/Water (1:1).
-
Procedure: Stir the fluorinated ester with LiOH at 50°C for 4 hours. Acidify with 1M HCl to pH 1 to precipitate the acid or extract the free acid.
Diagram 2: Synthetic Pathway
Caption: Three-step synthetic route emphasizing the construction of the quaternary center prior to fluorination to minimize side reactions.
Applications in Drug Discovery
This building block is utilized to modulate the properties of lead compounds containing carboxylic acids or as a precursor to amines (via Curtius rearrangement).
Metabolic Blocking
The C2 position in cyclohexane rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (hydroxylation).
-
Mechanism: Replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs ~99 kcal/mol) renders the C2 position inert to oxidative metabolism.
-
Quaternary Effect: The methyl group at C1 blocks
-oxidation and glucuronidation sterically.
Bioisosterism & Selectivity
The gem-difluoro group acts as a bioisostere for a carbonyl group (C=O) or an ether oxygen (-O-) in terms of polarity, but without the H-bond acceptor capability of the carbonyl oxygen. This can be used to:
-
Improve lipophilicity (LogD) while maintaining a polar profile.
-
Lock conformation to improve binding affinity to a target protein pocket.
References
-
AChemBlock. (2024). Product Analysis: 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid (CAS 1780960-26-0).[3] Retrieved from
-
Goss, K. U. (2008).[4] The pKa values of PFOA and other highly fluorinated carboxylic acids.[4][5] Environmental Science & Technology, 42(2), 456-458.[5]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Grounding for gauche effect and C-F bond properties).
-
PubChem. (2024). Compound Summary: 2,2-Difluorocyclohexane-1-carboxylic acid (CID 69151200). Retrieved from
-
Linclau, B., et al. (2016). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. Beilstein Journal of Organic Chemistry, 12, 2792–2802.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. 2,2-difluoro-1-methylcyclohexane-1-carboxylic acid 95% | CAS: 1780960-26-0 | AChemBlock [achemblock.com]
- 4. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
